molecular formula C7H5F2NO2 B15316701 1,3-Difluoro-5-(nitromethyl)benzene

1,3-Difluoro-5-(nitromethyl)benzene

Cat. No.: B15316701
M. Wt: 173.12 g/mol
InChI Key: FJPZIGPRHDUDHP-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(nitromethyl)benzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a nitromethyl group is attached at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-(nitromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,3-difluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitromethyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(nitromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Difluoro-5-(nitromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated for their potential use as pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-difluoro-5-(nitromethyl)benzene and its derivatives depends on the specific application. In biological systems, the nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(nitromethyl)benzene
  • 1,4-Difluoro-5-(nitromethyl)benzene
  • 1,3-Difluoro-4-(nitromethyl)benzene

Comparison

1,3-Difluoro-5-(nitromethyl)benzene is unique due to the specific positioning of the fluorine atoms and the nitromethyl group. This arrangement can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

1,3-difluoro-5-(nitromethyl)benzene

InChI

InChI=1S/C7H5F2NO2/c8-6-1-5(4-10(11)12)2-7(9)3-6/h1-3H,4H2

InChI Key

FJPZIGPRHDUDHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C[N+](=O)[O-]

Origin of Product

United States

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